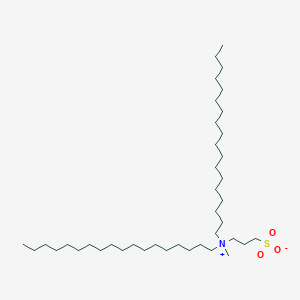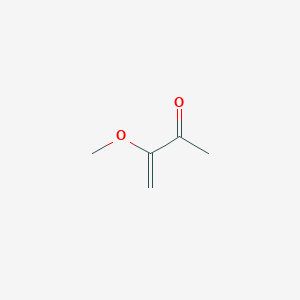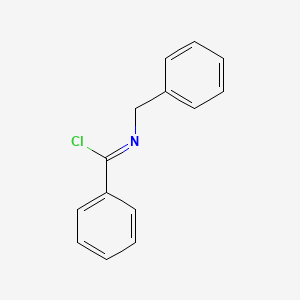
Benzenecarboximidoyl chloride, N-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarboximidoyl chloride, N-(phenylmethyl)-, also known by its CAS number 46721-83-9, is an organic compound that belongs to the class of imidoyl chlorides. This compound is characterized by the presence of a benzenecarboximidoyl group attached to a phenylmethyl group. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidoyl chloride, N-(phenylmethyl)- typically involves the reaction of benzenecarboximidoyl chloride with benzylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of Benzenecarboximidoyl chloride, N-(phenylmethyl)- is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarboximidoyl chloride, N-(phenylmethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an imine derivative, while oxidation might produce a carboxylic acid derivative .
Wissenschaftliche Forschungsanwendungen
Benzenecarboximidoyl chloride, N-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Benzenecarboximidoyl chloride, N-(phenylmethyl)- involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to create a wide range of compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl chloride: Similar in structure but lacks the imidoyl group.
Benzylamine: Contains an amine group instead of the chloride.
Benzyl alcohol: Contains a hydroxyl group instead of the chloride.
Uniqueness
Benzenecarboximidoyl chloride, N-(phenylmethyl)- is unique due to the presence of both the benzenecarboximidoyl and phenylmethyl groups. This combination imparts specific reactivity and properties that are not found in other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
46721-83-9 |
|---|---|
Molekularformel |
C14H12ClN |
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
N-benzylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C14H12ClN/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 |
InChI-Schlüssel |
UIUSXFZPHSUSGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


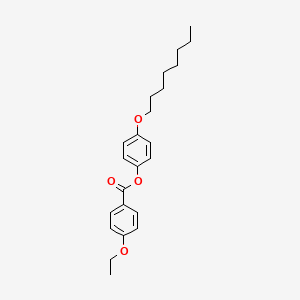
![Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-](/img/structure/B14648976.png)
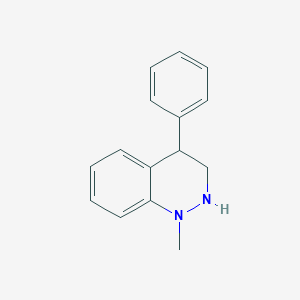
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
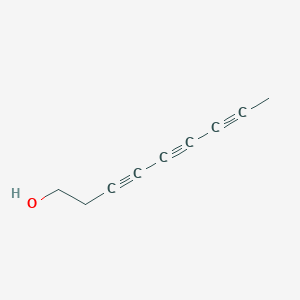
![Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate](/img/structure/B14648995.png)
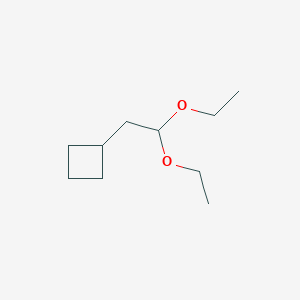
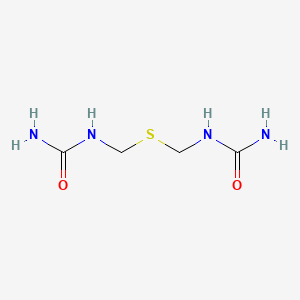
diphenyl-lambda~5~-phosphane](/img/structure/B14649011.png)
![2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene]](/img/structure/B14649025.png)
![Dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B14649036.png)
